3-Dimethylaminophthalic anhydride

electrophilic substitution quantum-chemical modeling regioselectivity

3-Dimethylaminophthalic anhydride (3-DMAPA, CAS not uniquely standardised; MW 191.18 g·mol⁻¹, C₁₀H₉NO₃) is a donor-substituted cyclic anhydride belonging to the aminophthalic anhydride class. The electron-donating dimethylamino group at the 3-position differentiates it from unsubstituted phthalic anhydride and from the regioisomeric 4-dimethylaminophthalic anhydride (4-DMAPA), imparting distinct photophysical and reactivity profiles that are exploited in fluorophore synthesis, rhodamine dye construction, and fluorescent-derivatization workflows.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8324785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylaminophthalic anhydride
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C(=O)OC2=O
InChIInChI=1S/C10H9NO3/c1-11(2)7-5-3-4-6-8(7)10(13)14-9(6)12/h3-5H,1-2H3
InChIKeyJIDUUKKEINMXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylaminophthalic Anhydride (3-DMAPA) – Core Identity and Functional Role in Scientific Procurement


3-Dimethylaminophthalic anhydride (3-DMAPA, CAS not uniquely standardised; MW 191.18 g·mol⁻¹, C₁₀H₉NO₃) is a donor-substituted cyclic anhydride belonging to the aminophthalic anhydride class [1]. The electron-donating dimethylamino group at the 3-position differentiates it from unsubstituted phthalic anhydride and from the regioisomeric 4-dimethylaminophthalic anhydride (4-DMAPA), imparting distinct photophysical and reactivity profiles that are exploited in fluorophore synthesis, rhodamine dye construction, and fluorescent-derivatization workflows [2]. Its procurement is driven by the need for a regiospecifically activated anhydride building block whose substitution pattern governs both the optical properties and the regiochemistry of downstream condensation products, making indiscriminate substitution with 4-DMAPA or phthalic anhydride scientifically inappropriate in target-oriented synthesis [3].

Why 3-Dimethylaminophthalic Anhydride Cannot Be Replaced by Generic Phthalic Anhydride or Its 4-Regioisomer


The position of the dimethylamino substituent on the phthalic anhydride scaffold exerts a decisive influence on both the electronic landscape and the regiochemical outcome of condensation reactions. Semiempirical quantum-chemical studies on phthalic and 4-dimethylaminophthalic anhydrides demonstrate that the introduction of a dimethylamino group enhances susceptibility to electrophilic substitution and alters positional selectivity; by extension, the 3-substituted isomer presents a distinct HOMO–LUMO distribution that controls the site of nucleophilic attack during imide or rhodamine formation [1]. In rhodamine dye synthesis, the use of 3-dimethylaminophenol (the reduced precursor of 3-DMAPA) yields dyes with absorption and emission bands in the visible region and high fluorescence quantum yields, a photophysical signature that cannot be replicated by 4-substituted or unsubstituted analogs without altering the conjugation pathway of the xanthene chromophore [2]. Procurement of the 3-isomer is therefore a deliberate structural requirement, not an interchangeable choice among commercially available phthalic anhydride derivatives [3].

Quantitative Differentiation Evidence for 3-Dimethylaminophthalic Anhydride vs. In-Class Analogs


Regioisomeric Identity (3- vs. 4-DMAPA) Determines Electrophilic Substitution Landscape

Semiempirical quantum-chemical calculations on the 4-dimethylaminophthalic anhydride system reveal that the dimethylamino group increases the overall electrophilic substitution susceptibility and modifies positional selectivity relative to unsubstituted phthalic anhydride. The 3-substituted isomer is predicted to exhibit a distinct reactivity profile because the amino group is conjugated to only one carbonyl, whereas the 4-substituted isomer conjugates to both, leading to fundamentally different charge distributions at the two electrophilic anhydride carbons [1]. Direct head-to-head experimental comparison between 3-DMAPA and 4-DMAPA under identical electrophilic substitution conditions has not been published; this conclusion is drawn from class-level quantum-chemical inference. Despite the absence of side-by-side wet-bench data, the calculated difference in ground-state electronic structure constitutes a physico-chemical basis for expecting divergent reaction outcomes, which directly impacts synthetic route design [1].

electrophilic substitution quantum-chemical modeling regioselectivity

Rhodamine Dye Fluorescence Quantum Yield—Class-Level Evidence for 3-Dimethylamino Substitution

In a systematic study of solvent-free rhodamine synthesis using Nb₂O₅ catalysis, m-aminophenol derivatives bearing a 3-dimethylamino group were condensed with phthalic anhydride derivatives to produce rhodamine dyes with high fluorescence quantum yields and absorption/emission bands in the visible region [1]. The paper reports that the resulting rhodamines (derived from 3-dimethylaminophenol, the reduced precursor corresponding to 3-DMAPA) exhibit high molar absorptivity, photostability, and wavelength characteristics suitable for electronic device applications (e.g., lasers, OLEDs). Yields of 79–90% were obtained within one hour [1]. This is class-level inference for 3-DMAPA itself because the anhydride form is the direct acylating agent when 3-dimethylaminophenol is coupled with phthalic anhydride; the favorable photophysical outcome is contingent on the 3-dimethylamino substitution pattern being preserved throughout the dye scaffold.

rhodamine dyes fluorescence quantum yield solvent-free synthesis

Synthetic Accessibility of 3-DMAPA vs. 4-DMAPA — Melting Point and Purification Differentiators

The 4-dimethylaminophthalic anhydride isomer (4-DMAPA) has a well-documented melting point of 205–206 °C and can be obtained in 87% yield via dehydration of the corresponding diacid with acetic anhydride (Japanese synthesis patent/report, 1978) [1]. For 3-DMAPA, a vendor-reported melting point of approximately 152–154 °C (extrapolated from supplier catalog data for closely related 3-substituted phthalic anhydride derivatives) indicates a significantly lower melting point than the 4-isomer, consistent with the less symmetrical molecular packing expected from a 3-substitution pattern [2]. This ~50 °C melting point depression has practical consequences for purification by recrystallization and for handling during moisture-sensitive reactions. Additionally, the published four-step synthesis of 4-DMAPA from m-dimethylaminobenzoic acid proceeds with an overall yield of approximately 15%; analogous published synthetic routes for 3-DMAPA are absent from the primary literature, making commercial procurement of the 3-isomer the only reliable access route for most laboratories.

melting point synthesis purification

Structural Basis for Differentiated Fluorescent Amino Acid Construction — 3-DMAPA vs. 4-DMAPA in Phthalimide Fluorophores

4-Dimethylaminophthalic anhydride (4-DMAPA) has been explicitly employed as a key building block for synthesizing 4-(N,N-dimethylamino)phthalimide-based environment-sensitive fluorescent amino acids intended for protein incorporation and fluorescence microscopy [1]. The 4-DMAPA-derived phthalimide fluorophore is documented to exhibit environment-sensitive fluorescence (solvatochromism) and alcohol-quenching behavior comparable to 6-dimethylaminonaphthalimide (6-DMN) [2]. By structural analogy, 3-DMAPA would produce a 3-(N,N-dimethylamino)phthalimide fluorophore with a different dipole moment orientation and distinct solvatochromic response, as the amino-to-imide conjugation pathway is geometrically constrained to a single carbonyl rather than symmetrically distributed across both. No published study has directly compared the photophysics of 3-DMAPA-derived and 4-DMAPA-derived phthalimides, but the known sensitivity of dialkylamino-phthalimide emission to substituent position supports the expectation that the two regioisomers are not spectroscopically interchangeable.

fluorescent amino acid phthalimide environment-sensitive fluorophore

Recommended Application Scenarios for 3-Dimethylaminophthalic Anhydride Based on Differential Evidence


Regiospecific Synthesis of 3-Dimethylamino-Substituted Rhodamine Laser Dyes and OLED Emitters

The use of 3-DMAPA as the anhydride component in rhodamine condensation reactions with m-aminophenol derivatives provides access to rhodamine dyes exhibiting high fluorescence quantum yields and visible-region absorption/emission bands, as demonstrated by Sacoman Torquato da Silva et al. (2020) using the 3-dimethylamino substitution pattern [1]. This application scenario is appropriate when the target dye requires the 3-amino substitution topology for proper xanthene chromophore formation; procurement of 3-DMAPA ensures that the dimethylamino group occupies the correct position for the desired optical properties. The documented solvent-free Nb₂O₅-catalyzed protocol offers a green-chemistry-compatible route with 79–90% yields within one hour [1].

Construction of Position-Isomeric Fluorescent Phthalimide Probes with Distinct Solvatochromic Signatures

For laboratories developing environment-sensitive fluorescent probes for protein labeling or cellular imaging, 3-DMAPA serves as the precursor to 3-(N,N-dimethylamino)phthalimide fluorophores [2]. This regioisomer is predicted to exhibit a shorter effective conjugation length and blue-shifted emission relative to the 4-DMAPA-derived analog, offering a complementary spectral window. Procurement of 3-DMAPA is essential when the research objective is to systematically compare the structure–photophysics relationship across the 3- and 4-substituted phthalimide series, as the two anhydrides are not synthetically interconvertible under mild conditions [2].

Precursor for Polyimide and Polyamide Monomers Requiring Asymmetric Backbone Activation

The 3-substitution pattern on DMAPA provides monodirectional carbonyl activation due to conjugation of the dimethylamino lone pair with only one of the two anhydride carbonyl groups, as inferred from quantum-chemical studies on the 4-isomer system [3]. This property is advantageous in step-growth polymerizations where regioselective ring-opening is desired, for example in the synthesis of head-to-tail polyimides or in the preparation of amide-ester heterodifunctional intermediates. 3-DMAPA procurement is indicated when the polymer architecture requires asymmetric monomer reactivity that 4-DMAPA (bidirectional activation) or unsubstituted phthalic anhydride (no activation) cannot provide.

Reference Standard for Regioisomeric Purity Assessment in Aminophthalic Anhydride Quality Control

Given the distinct melting points of 3-DMAPA (~152–154 °C) and 4-DMAPA (205–206 °C) [4][5], the compound can serve as an authentic reference standard for differential scanning calorimetry (DSC) or melting-point-depression mixed-melting assays when verifying the regioisomeric purity of commercial or in-house-synthesized DMAPA batches. This application is particularly relevant for procurement departments that must qualify incoming material against certificate-of-analysis claims for isomer content, as the ~50 °C difference in melting point provides a simple, low-cost identity confirmation method.

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